ARHGAP19 Human Pre-designed siRNA Set A

説明

特性

IUPAC Name |

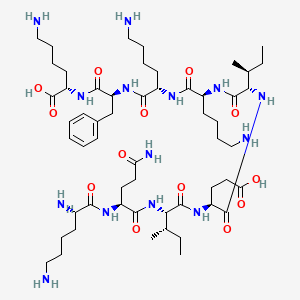

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H96N14O13/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82)/t33-,34-,36-,37-,38-,39-,40-,41-,42-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAKEKFIXUZWEH-PKMKMBMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H96N14O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1161.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Function of the ARHGAP19 Gene in Human Cell Lines

Abstract

ARHGAP19 (Rho GTPase Activating Protein 19) is a critical negative regulator of Rho GTPases, primarily RhoA, which are key signaling molecules involved in a myriad of cellular functions.[1][2] As a member of the RhoGAP family, ARHGAP19 facilitates the conversion of active GTP-bound RhoA to its inactive GDP-bound state, thereby modulating essential cellular processes such as cell division, migration, and cytoskeleton organization.[3][4][5] This document provides a comprehensive technical overview of ARHGAP19 function in human cell lines, summarizing key signaling pathways, experimental data, and detailed protocols relevant to its study. Its dysregulation is implicated in several pathologies, including cancer and inherited neuropathies, making it a subject of significant interest for therapeutic development.[5][6][7]

Core Function and Signaling Pathways

ARHGAP19 functions as a specific GTPase-activating protein (GAP) for RhoA, and not for other Rho family members like Rac1 or Cdc42.[8] By accelerating the intrinsic GTP hydrolysis activity of RhoA, ARHGAP19 effectively terminates downstream signaling.[9] This regulatory role is fundamental to controlling processes such as actin remodeling, cell cycle progression, and proliferation.[2]

The RhoA GTPase Cycle Regulation

The primary function of ARHGAP19 is to inactivate RhoA. The cycle is tightly controlled by Guanine nucleotide Exchange Factors (GEFs), which promote the active GTP-bound state, and GAPs like ARHGAP19, which promote the inactive GDP-bound state.

Caption: ARHGAP19's role in the RhoA GTPase cycle.

Mitotic Regulation via Sequential Phosphorylation

During mitosis in hematopoietic cells, ARHGAP19's subcellular localization and function are precisely controlled by sequential phosphorylation events.[1][10]

-

ROCK Phosphorylation: Before the onset of mitosis, RhoA-activated kinases (ROCK1/2) phosphorylate ARHGAP19 on serine residue 422.[10]

-

14-3-3 Protein Binding: This phosphorylation creates a binding site for 14-3-3 family proteins.[10]

-

CDK1 Phosphorylation: Subsequently, in prometaphase, CDK1 phosphorylates ARHGAP19 on threonine residues 404 and 476.[10]

-

Localization Control: The binding of 14-3-3 proteins protects the CDK1-phosphorylated sites from dephosphorylation and prevents ARHGAP19 from translocating to the plasma membrane prematurely, thereby allowing RhoA to be active.[10][11]

Disruption of these phosphorylation sites leads to improper localization of ARHGAP19, failed cytokinesis, and cell multinucleation.[1][10]

Caption: Mitotic regulation of ARHGAP19 by ROCK and CDK1.

Cellular Functions and Disease Relevance

ARHGAP19's control over RhoA gives it a crucial role in several fundamental cellular processes.

Role in Cytokinesis and Chromosome Segregation

ARHGAP19 is essential for the proper division of T lymphocytes.[3][4]

-

Overexpression: In lymphocyte cell lines, ARHGAP19 overexpression delays cell elongation and cytokinesis.[3][4]

-

Silencing or Mutant Expression: Conversely, silencing ARHGAP19 or expressing a GAP-deficient mutant leads to premature cell elongation, excessive membrane blebbing, and cleavage furrow ingression.[3][4] This ultimately results in failed cytokinesis and impaired chromosome segregation.[3][4]

-

Mechanism: ARHGAP19 controls the recruitment of downstream RhoA effectors like citron kinase and myosin II to the plasma membrane and regulates ROCK2-mediated phosphorylation of vimentin, which is vital for maintaining cell shape and stiffness during mitosis.[3][4]

Involvement in Cancer

The role of ARHGAP19 in cancer is context-dependent.

-

Tumor Suppression: In gastric cancer, ARHGAP18 (a related family member) expression is downregulated, suggesting a tumor-suppressive function.[12] The broader ARHGAP family is pivotal in regulating cancer development through its control of Rho GTPase activity.[12]

-

Migration and Apoptosis: In some epithelial-derived cancer cells, ARHGAP19 is repressed by microRNAs such as miR-200c and miR-193a.[1] This repression contributes to reduced cell migration and increased sensitivity to apoptosis.[1] In triple-negative breast cancer cells, miR-192-5p inhibits migration by directly targeting ARHGAP19.[11]

Function in the Nervous System and Inherited Neuropathy

Recent findings have established a critical role for ARHGAP19 in the nervous system. Biallelic loss-of-function variants in the ARHGAP19 gene are a cause of a progressive, motor-predominant inherited neuropathy, a form of Charcot-Marie-Tooth (CMT) disease.[5][7]

-

Loss of Function: Patient-associated variants, particularly those within the GAP domain, lead to a near-complete loss of its GAP activity towards RhoA and reduced protein levels.[9][13][14]

-

Cellular Phenotypes: Studies using patient-derived iPSC motor neurons showed increased neurite branching.[9] Animal models with loss of the ARHGAP19 ortholog exhibited motor defects, increased axonal branching, and decreased axonal length.[5][9][13]

Quantitative Data from Human Cell Line Experiments

The following table summarizes key quantitative and qualitative findings from studies modulating ARHGAP19 in various human cell lines.

| Cell Line(s) | Experimental Modulation | Key Phenotypic Outcome(s) | Reference(s) |

| T Lymphocytes | Overexpression of wild-type ARHGAP19 | Delayed cell elongation and cytokinesis. | [3][4] |

| T Lymphocytes | Silencing of ARHGAP19 (siRNA) | Precocious mitotic elongation, excessive blebbing, impaired chromosome segregation, cytokinesis failure. | [3][4] |

| T Lymphocytes | Expression of GAP-deficient mutant | Phenotypes similar to ARHGAP19 silencing. | [3][4] |

| C-33A, SiHa (Cervical Cancer) | Overexpression of ARHGAP1 | Inhibition of cell proliferation, migration, and invasion. | [15] |

| HeLa (Cervical Cancer) | Knockdown of ARHGAP1 | Increased mRNA and protein levels of downstream effectors. | [15] |

| Triple-Negative Breast Cancer Cells | miRNA-mediated repression | Inhibition of cell migration. | [1][11] |

| Patient-derived iPSC Motor Neurons | Endogenous biallelic LOF variants | Reduced ARHGAP19 protein levels (~50% knockdown); increased neurite branching. | [9][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate ARHGAP19 function in human cell lines.

Gene Silencing via RNA Interference (siRNA)

This protocol describes a typical workflow for transiently silencing ARHGAP19 expression to study loss-of-function phenotypes.

Materials:

-

Human cell line of interest (e.g., Jurkat T-cells, HeLa)

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

siRNA targeting ARHGAP19 (and non-targeting control siRNA)

-

Culture medium, plates, and standard cell culture equipment

-

Reagents for downstream analysis (qRT-PCR, Western Blot)

Protocol:

-

Cell Seeding: One day before transfection, seed cells in 6-well plates to ensure they reach 50-70% confluency at the time of transfection.

-

siRNA-Lipid Complex Preparation:

-

For each well, dilute 25 pmol of siRNA into 100 µL of Opti-MEM medium and mix gently.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to mix.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

-

Validation and Analysis: Harvest the cells for downstream analysis. Validate knockdown efficiency by performing qRT-PCR to measure ARHGAP19 mRNA levels and Western blotting to measure ARHGAP19 protein levels. Proceed with phenotypic assays (e.g., cell cycle analysis, migration assay, immunofluorescence).

Caption: Workflow for ARHGAP19 gene silencing using siRNA.

Western Blot for ARHGAP19 Protein Detection

This method is used to quantify ARHGAP19 protein levels in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

Primary antibody (anti-ARHGAP19)

-

Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Chemiluminescent substrate

Protocol:

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-ARHGAP19 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

In Vitro RhoA GAP Activity Assay

This biochemical assay measures the ability of ARHGAP19 to stimulate the GTPase activity of RhoA.[9] It is crucial for validating the functional impact of mutations.[13]

Principle: The assay quantifies the rate of GTP hydrolysis by measuring the release of inorganic phosphate (B84403) (Pi) when RhoA converts GTP to GDP. The presence of active ARHGAP19 accelerates this rate.

Materials:

-

Recombinant purified RhoA protein

-

Recombinant purified ARHGAP19 protein (wild-type and mutant versions)

-

GTP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, KCl)

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate and plate reader

Protocol:

-

Loading RhoA with GTP: Pre-load recombinant RhoA with GTP by incubating it with a molar excess of GTP in the presence of EDTA, followed by the addition of MgCl₂ to lock the GTP in place.

-

Reaction Setup: In a 96-well plate, set up reactions containing GTP-loaded RhoA in the assay buffer.

-

Initiate Reaction: Add the purified ARHGAP19 protein (or buffer control) to the wells to start the GAP-stimulated hydrolysis reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 20 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate by adding a Malachite Green-based reagent, which forms a colored complex with free phosphate.

-

Data Analysis: Measure the absorbance at ~620 nm. Calculate the GAP activity by comparing the amount of Pi released in the presence of ARHGAP19 to the basal, intrinsic hydrolysis rate of RhoA alone. Compare the activity of mutant ARHGAP19 proteins to the wild-type.

References

- 1. Gene - ARHGAP19 [maayanlab.cloud]

- 2. genecards.org [genecards.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. The RhoGAP ARHGAP19 controls cytokinesis and chromosome segregation in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Biallelic variants in ARHGAP19 cause a progressive inherited motor-predominant neuropathy [jci.org]

- 6. Fixing the GAP: the role of RhoGAPs in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Portal [scholarship.miami.edu]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Phosphorylation of ARHGAP19 by CDK1 and ROCK regulates its subcellular localization and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ARHGAP19 Rho GTPase activating protein 19 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Understanding the Role of Rho GTPase Activating Protein and Bone Marrow Kinase X: A Novel Target in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medrxiv.org [medrxiv.org]

- 14. JCI - Welcome [jci.org]

- 15. ARHGAP1 overexpression inhibits proliferation, migration and invasion of C-33A and SiHa cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ARHGAP19 in Rho GTPase Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARHGAP19, or Rho GTPase Activating Protein 19, is a key regulatory protein in the complex network of Rho GTPase signaling. As a member of the GTPase-activating protein (GAP) family, ARHGAP19 functions as a negative regulator of Rho GTPases, which are critical molecular switches controlling a wide array of cellular processes. These processes include cell migration, proliferation, differentiation, and cytoskeletal organization.[1][2] Dysregulation of ARHGAP19 has been implicated in several human diseases, including cancer and hereditary neuropathies, making it a protein of significant interest for both basic research and therapeutic development. This technical guide provides a comprehensive overview of ARHGAP19's function, its role in Rho GTPase signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

ARHGAP19: A Specific GAP for RhoA

ARHGAP19 exhibits specific GAP activity towards RhoA, a well-characterized member of the Rho GTPase family. By accelerating the intrinsic GTP hydrolysis rate of RhoA, ARHGAP19 promotes the conversion of active, GTP-bound RhoA to its inactive, GDP-bound state.[3][4] This inactivation of RhoA leads to the downstream regulation of various cellular functions. In vitro studies have demonstrated that ARHGAP19's GAP activity is specific to RhoA, with no significant activity observed towards other major Rho GTPases like Rac1 and Cdc42.[3] This specificity highlights ARHGAP19's precise role in modulating RhoA-mediated signaling pathways.

Quantitative Data on ARHGAP19 GAP Activity

The GTPase-activating protein (GAP) activity of ARHGAP19 is a critical measure of its function. In vitro GAP assays are employed to quantify the ability of ARHGAP19 to stimulate the GTP hydrolysis of Rho GTPases. The results from such assays provide valuable insights into the protein's substrate specificity and the impact of mutations on its catalytic activity.

| Substrate | ARHGAP19 Construct | GAP Activity (Inorganic Phosphate (B84403) Released) | Reference |

| RhoA | Wild-type ARHGAP19 | Significantly increased compared to intrinsic RhoA GTPase activity | [3] |

| Rac1 | Wild-type ARHGAP19 | No significant increase compared to intrinsic Rac1 GTPase activity | [3] |

| Cdc42 | Wild-type ARHGAP19 | No significant increase compared to intrinsic Cdc42 GTPase activity | [3] |

| RhoA | R143A mutant ARHGAP19 | No significant GAP activity | [3] |

| RhoA | CMT-associated mutant ARHGAP19 | Loss of GAP activity | [1][5] |

Note: The quantitative values for GAP activity are often presented as fold-change over the intrinsic GTPase activity or as the amount of inorganic phosphate released in a given time. The table summarizes the observed trends from the cited literature.

Signaling Pathways Involving ARHGAP19

ARHGAP19 is a crucial regulator in signaling pathways that control cell division, particularly cytokinesis. Its function is tightly regulated by sequential phosphorylation events mediated by the kinases ROCK (Rho-associated coiled-coil containing protein kinase) and CDK1 (Cyclin-dependent kinase 1).[6] This regulatory mechanism ensures the precise temporal and spatial control of RhoA activity during mitosis.

During the early stages of mitosis, ROCK phosphorylates ARHGAP19. This phosphorylation event is a prerequisite for the subsequent phosphorylation by CDK1.[6] The dual phosphorylation of ARHGAP19 governs its subcellular localization. In its unphosphorylated state, ARHGAP19 can localize to the cell cortex. However, upon phosphorylation by ROCK and CDK1, it is retained in the cytoplasm, preventing its premature interaction with RhoA at the plasma membrane.[6] This ensures that RhoA remains active at the contractile ring, which is essential for the ingression of the cleavage furrow during cytokinesis. Downstream of RhoA, ARHGAP19 controls the recruitment of essential components of the contractile ring, including citron kinase and myosin II.[4][7]

Role in Disease

Mutations in the ARHGAP19 gene that lead to a loss of its GAP activity are associated with a form of Charcot-Marie-Tooth (CMT) disease, a hereditary motor-predominant neuropathy.[1][5] This highlights the critical role of ARHGAP19 in the normal functioning of the nervous system. The loss of ARHGAP19 function results in the hyperactivation of RhoA, which is believed to contribute to the pathogenesis of the disease.

In the context of cancer, the role of ARHGAP19 is complex and appears to be context-dependent. In some cancers, ARHGAP19 expression is downregulated, which may contribute to increased cell migration and invasion.[8] However, in other cancer types, its expression levels and prognostic significance can vary. Further research is needed to fully elucidate the multifaceted role of ARHGAP19 in different malignancies.

Experimental Protocols

In Vitro GAP Assay

This assay measures the ability of ARHGAP19 to stimulate the GTP hydrolysis of Rho GTPases.

Materials:

-

Purified recombinant RhoA, Rac1, and Cdc42 proteins

-

Purified recombinant ARHGAP19 (wild-type and mutants)

-

GTPγS (non-hydrolyzable GTP analog)

-

[γ-³²P]GTP

-

GAP buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂)

-

Activated charcoal

-

Scintillation counter

Procedure:

-

Load recombinant Rho GTPases with [γ-³²P]GTP by incubating them in the presence of a molar excess of the radiolabeled nucleotide and EDTA to chelate Mg²⁺. Stop the loading reaction by adding excess MgCl₂.

-

Initiate the GAP reaction by adding purified ARHGAP19 to the GTPase-[γ-³²P]GTP complex in GAP buffer.

-

Incubate the reaction at room temperature for a defined period (e.g., 20 minutes).

-

Terminate the reaction by adding activated charcoal to bind the unhydrolyzed [γ-³²P]GTP.

-

Centrifuge the samples to pellet the charcoal.

-

Measure the amount of radioactive inorganic phosphate (³²Pi) in the supernatant using a scintillation counter. This value is proportional to the GTPase activity.

-

Compare the amount of ³²Pi released in the presence and absence of ARHGAP19 to determine its GAP activity.

Co-immunoprecipitation (Co-IP) for Protein Interactions

This method is used to identify proteins that interact with ARHGAP19 in a cellular context.

Materials:

-

Cells expressing tagged-ARHGAP19 (e.g., GFP-ARHGAP19) or an antibody specific to endogenous ARHGAP19

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against the tag (e.g., anti-GFP) or ARHGAP19

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot apparatus and reagents

Procedure:

-

Lyse cells expressing the protein of interest in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Incubate the cleared lysate with an antibody specific to ARHGAP19 or its tag overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., ROCK1, CDK1).

Transwell Cell Migration Assay

This assay assesses the effect of ARHGAP19 on cell migration towards a chemoattractant.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

24-well plates

-

Cells with modulated ARHGAP19 expression (e.g., overexpression or knockdown)

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Seed cells in the upper chamber of the Transwell insert in serum-free medium.

-

Place the insert into a well of a 24-well plate containing medium with a chemoattractant in the lower chamber.

-

Incubate the plate for a sufficient time to allow for cell migration (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixation solution.

-

Stain the fixed cells with a staining solution.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Compare the number of migrated cells between different experimental conditions to determine the effect of ARHGAP19 on cell migration.

Conclusion

ARHGAP19 is a specific and crucial regulator of RhoA signaling, with profound implications for fundamental cellular processes and human health. Its role in cytokinesis, neuronal function, and cancer biology underscores its importance as a subject of ongoing research. The technical guidance and experimental protocols provided herein offer a framework for scientists and researchers to further investigate the intricate functions of ARHGAP19 and explore its potential as a therapeutic target in various diseases. A deeper understanding of the molecular mechanisms governing ARHGAP19 activity will undoubtedly pave the way for novel diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. The RhoGAP ARHGAP19 controls cytokinesis and chromosome segregation in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Welcome [jci.org]

- 6. journals.biologists.com [journals.biologists.com]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Fixing the GAP: the role of RhoGAPs in cancer - PMC [pmc.ncbi.nlm.nih.gov]

ARHGAP19: An In-depth Technical Guide to Protein Interactions and Cellular Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARHGAP19 (Rho GTPase Activating Protein 19) is a key regulatory protein predominantly expressed in hematopoietic cells that plays a critical role in fundamental cellular processes, including cell division and migration. As a GTPase-activating protein (GAP), its primary function is to negatively regulate Rho GTPases, particularly RhoA, by stimulating their intrinsic GTP hydrolysis activity. This activity terminates RhoA signaling, which is crucial for actin cytoskeleton dynamics, cell polarity, and cell cycle progression. The subcellular localization and activity of ARHGAP19 are tightly controlled by a series of phosphorylation events, primarily orchestrated by the kinases ROCK and CDK1. These post-translational modifications dictate its interaction with other proteins, such as the 14-3-3 family, and its translocation between the nucleus and the plasma membrane. Dysregulation of ARHGAP19 function has been implicated in cytokinesis failure and has been associated with certain types of cancer. This technical guide provides a comprehensive overview of the current understanding of ARHGAP19 protein interactions, its dynamic cellular localization, and the experimental methodologies used to elucidate its function.

ARHGAP19 Protein Interactions

ARHGAP19 interacts with several key proteins that regulate its function and downstream signaling. These interactions are often transient and dependent on the cellular context, particularly during the cell cycle. The primary interaction partners and the quantitative data associated with these interactions are summarized below.

Interaction with RhoA

ARHGAP19 functions as a specific GAP for RhoA.[1][2] This interaction is central to its role in terminating RhoA-mediated signaling pathways. In vitro studies have demonstrated that ARHGAP19 significantly accelerates the rate of GTP hydrolysis by RhoA.[1][3]

Table 1: Quantitative Analysis of ARHGAP19 GAP Activity on RhoA

| Parameter | Value | Method | Reference |

| RhoA Intrinsic GTPase Rate | Low | In vitro GAP activity assay | [3] |

| RhoA GTPase Rate with WT ARHGAP19 | Significantly accelerated | In vitro GAP activity assay | [3] |

| RhoA GTPase Rate with GAP-deficient ARHGAP19 mutants (e.g., G140D, Q151K) | Near basal levels (abrogated activity) | In vitro GAP activity assay | [3] |

Interaction with Kinases: ROCK and CDK1

The activity and localization of ARHGAP19 are regulated by sequential phosphorylation events mediated by ROCK (Rho-associated coiled-coil containing protein kinase) and CDK1 (Cyclin-dependent kinase 1).[4][5]

-

ROCK: Prior to the onset of mitosis, ROCK1 and ROCK2 phosphorylate ARHGAP19 on serine residue 422 (S422).[4][5] This phosphorylation event is crucial as it creates a binding site for 14-3-3 proteins.[4]

-

CDK1: During prometaphase, CDK1 further phosphorylates ARHGAP19 on threonine residues 404 (T404) and 476 (T476).[4][5]

Interaction with 14-3-3 Proteins

The phosphorylation of ARHGAP19 at S422 by ROCK creates a docking site for the 14-3-3 family of proteins.[4][5] The binding of 14-3-3 proteins to phosphorylated ARHGAP19 serves a protective function, preventing the dephosphorylation of the CDK1-mediated phosphorylation sites (T404 and T476).[4] This interaction is essential for maintaining ARHGAP19 in a specific phosphorylated state during early mitosis.

Cellular Localization of ARHGAP19

The subcellular localization of ARHGAP19 is dynamically regulated throughout the cell cycle, a process critical for its function in cell division.

-

Interphase: In non-mitotic cells, ARHGAP19 is primarily localized in the nucleus .[4]

-

Mitosis:

-

Prophase/Prometaphase: Upon nuclear envelope breakdown at the beginning of mitosis, ARHGAP19 is released into the cytoplasm .[4] The sequential phosphorylation by ROCK and CDK1, and the subsequent binding of 14-3-3 proteins, prevent its premature translocation to the plasma membrane.[4][5]

-

Anaphase: Disruption of the phosphorylation sites leads to premature localization of ARHGAP19 at the cell membrane and its enrichment at the equatorial cortex .[4][5]

-

Table 2: Subcellular Localization of ARHGAP19

| Cellular Compartment | Condition | Method | Reference |

| Nucleus | Interphase | Immunofluorescence | [4] |

| Cytosol | Mitosis (early stages) | Immunofluorescence | [4] |

| Plasma Membrane | Mitosis (Anaphase, with disrupted phosphorylation) | Immunofluorescence | [4][5] |

Signaling Pathways Involving ARHGAP19

ARHGAP19 is a key component of the RhoA signaling pathway, particularly in the context of mitosis and cell migration.

Regulation of Cytokinesis

During mitosis, the precise spatiotemporal regulation of RhoA activity is crucial for the formation and constriction of the contractile ring. ARHGAP19, through its GAP activity, ensures that RhoA is inactivated at the appropriate time and location. The phosphorylation-mediated control of ARHGAP19 localization prevents its premature activity at the cell cortex, allowing for the initial activation of RhoA required for cell rounding and spindle positioning.[4] Failure in this regulatory mechanism can lead to defects in cytokinesis and the formation of multinucleated cells.[4][5]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions

This protocol describes the co-immunoprecipitation of ARHGAP19 and its interacting partners from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-ARHGAP19 antibody (or antibody against the interaction partner)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents

Procedure:

-

Culture and harvest cells expressing the proteins of interest.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against ARHGAP19 and the suspected interaction partner.

Immunofluorescence to Determine Cellular Localization

This protocol outlines the steps for visualizing the subcellular localization of ARHGAP19 using immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody against ARHGAP19

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Fix cells with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-ARHGAP19 antibody.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize using a fluorescence microscope.

In Vitro RhoGAP Activity Assay

This assay measures the ability of ARHGAP19 to stimulate the GTPase activity of RhoA.

Materials:

-

Recombinant purified RhoA protein

-

Recombinant purified ARHGAP19 protein (wild-type and mutants)

-

GTP

-

Assay buffer

-

Phosphate (B84403) detection reagent (e.g., malachite green-based)

Procedure:

-

Load recombinant RhoA with GTP.

-

Initiate the reaction by adding recombinant ARHGAP19.

-

At various time points, stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

-

Calculate the rate of GTP hydrolysis.

Conclusion

ARHGAP19 is a multifaceted regulatory protein with a critical role in controlling RhoA signaling. Its function is intricately regulated by a phosphorylation cascade involving ROCK and CDK1, which in turn governs its interaction with 14-3-3 proteins and its dynamic subcellular localization during the cell cycle. Understanding the precise molecular mechanisms of ARHGAP19 interactions and localization provides valuable insights into the regulation of cell division and migration. Further research into the quantitative aspects of these interactions and the broader interactome of ARHGAP19 will be crucial for developing therapeutic strategies targeting pathways where its function is dysregulated.

References

- 1. researchgate.net [researchgate.net]

- 2. The RhoGAP ARHGAP19 controls cytokinesis and chromosome segregation in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - Biallelic variants in ARHGAP19 cause a progressive inherited motor-predominant neuropathy [jci.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Phosphorylation of ARHGAP19 by CDK1 and ROCK regulates its subcellular localization and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Expression Profile of ARHGAP19 in Human Tissues: A Technical Guide

This technical guide provides a comprehensive overview of the expression profile of Rho GTPase Activating Protein 19 (ARHGAP19) across various human tissues. It is intended for researchers, scientists, and drug development professionals interested in the function and localization of this protein. This document details quantitative expression data, experimental methodologies for its detection, and key signaling pathways in which it is involved.

Data Presentation: Quantitative Expression of ARHGAP19

The following table summarizes the median gene expression of ARHGAP19 in Transcripts Per Million (TPM) across a wide range of human tissues, based on data from the Genotype-Tissue Expression (GTEx) Portal.

| Tissue | Median TPM | Data Source |

| Adipose - Subcutaneous | 2.85 | GTEx |

| Adipose - Visceral (Omentum) | 2.54 | GTEx |

| Adrenal Gland | 4.31 | GTEx |

| Artery - Aorta | 3.67 | GTEx |

| Artery - Coronary | 3.19 | GTEx |

| Artery - Tibial | 6.53 | GTEx |

| Brain - Amygdala | 1.98 | GTEx |

| Brain - Anterior cingulate cortex (BA24) | 2.14 | GTEx |

| Brain - Caudate (basal ganglia) | 2.45 | GTEx |

| Brain - Cerebellar Hemisphere | 1.32 | GTEx |

| Brain - Cerebellum | 1.19 | GTEx |

| Brain - Cortex | 2.42 | GTEx |

| Brain - Frontal Cortex (BA9) | 2.48 | GTEx |

| Brain - Hippocampus | 2.06 | GTEx |

| Brain - Hypothalamus | 1.95 | GTEx |

| Brain - Nucleus accumbens (basal ganglia) | 2.43 | GTEx |

| Brain - Putamen (basal ganglia) | 2.37 | GTEx |

| Brain - Spinal cord (cervical c-1) | 3.16 | GTEx |

| Brain - Substantia nigra | 1.96 | GTEx |

| Breast - Mammary Tissue | 2.19 | GTEx |

| Cells - EBV-transformed lymphocytes | 6.44 | GTEx |

| Cells - Transformed fibroblasts | 4.96 | GTEx |

| Cervix - Ectocervix | 1.98 | GTEx |

| Cervix - Endocervix | 2.13 | GTEx |

| Colon - Sigmoid | 2.11 | GTEx |

| Colon - Transverse | 2.29 | GTEx |

| Esophagus - Gastroesophageal Junction | 2.68 | GTEx |

| Esophagus - Mucosa | 1.84 | GTEx |

| Esophagus - Muscularis | 2.44 | GTEx |

| Fallopian Tube | 2.96 | GTEx |

| Heart - Atrial Appendage | 2.91 | GTEx |

| Heart - Left Ventricle | 2.76 | GTEx |

| Kidney - Cortex | 2.33 | GTEx |

| Liver | 1.45 | GTEx |

| Lung | 4.28 | GTEx |

| Minor Salivary Gland | 2.61 | GTEx |

| Muscle - Skeletal | 2.16 | GTEx |

| Nerve - Tibial | 10.10 | GTEx |

| Ovary | 3.45 | GTEx |

| Pancreas | 1.87 | GTEx |

| Pituitary | 3.11 | GTEx |

| Prostate | 2.87 | GTEx |

| Skin - Not Sun Exposed (Suprapubic) | 3.01 | GTEx |

| Skin - Sun Exposed (Lower leg) | 4.08 | GTEx |

| Small Intestine - Terminal Ileum | 2.43 | GTEx |

| Spleen | 6.78 | GTEx |

| Stomach | 2.98 | GTEx |

| Testis | 2.78 | GTEx |

| Thyroid | 3.51 | GTEx |

| Uterus | 3.12 | GTEx |

| Vagina | 2.34 | GTEx |

| Whole Blood | 7.91 | GTEx |

Experimental Protocols

Detailed methodologies for the key experiments cited in the determination of ARHGAP19 expression are provided below.

RNA-Sequencing (RNA-Seq)

RNA-Seq is a powerful technique for genome-wide expression profiling of tissues and cells.

1. Tissue Collection and RNA Isolation:

-

Fresh tissue samples are collected and immediately placed in a stabilizing agent like RNAlater to preserve RNA integrity.

-

Total RNA is extracted from the tissue using a commercial kit, such as the RNeasy Kit (Qiagen), following the manufacturer's instructions.

-

RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of 7 or higher is recommended for downstream applications.[1]

2. Library Preparation:

-

Poly(A) selection is performed to enrich for messenger RNA (mRNA) from the total RNA population.

-

The enriched mRNA is fragmented into smaller pieces.

-

First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

-

The resulting double-stranded cDNA fragments are end-repaired, A-tailed, and ligated with sequencing adapters.

-

The adapter-ligated library is then amplified by PCR to generate a sufficient quantity for sequencing.

3. Sequencing and Data Analysis:

-

The prepared library is sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq.

-

The raw sequencing reads are processed to remove low-quality bases and adapter sequences.

-

The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Gene expression is quantified by counting the number of reads that map to each gene.

-

The raw read counts are normalized to Transcripts Per Million (TPM) to account for differences in sequencing depth and gene length, allowing for comparison of expression levels across different tissues.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to validate and quantify the expression of specific genes.[2][3][4]

1. RNA Isolation and cDNA Synthesis:

-

Total RNA is isolated from tissues as described for RNA-Seq.

-

One microgram of total RNA is reverse transcribed into cDNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers, according to the manufacturer's protocol.

2. Primer Design and Validation:

-

Primers specific to the ARHGAP19 gene are designed using software such as Primer-BLAST. The primers should span an exon-exon junction to avoid amplification of any contaminating genomic DNA.

-

The efficiency of the primers is validated by performing a standard curve analysis with a serial dilution of cDNA. An efficiency between 90% and 110% is considered acceptable.

3. Real-Time PCR:

-

The qRT-PCR reaction is prepared using a SYBR Green-based master mix, the ARHGAP19-specific primers, and the synthesized cDNA template.

-

The reaction is run on a real-time PCR instrument (e.g., Applied Biosystems 7500 Real-Time PCR System).

-

A typical thermal cycling profile consists of an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

A melt curve analysis is performed at the end of the run to confirm the specificity of the amplified product.

4. Data Analysis:

-

The cycle threshold (Ct) values are determined for ARHGAP19 and a reference gene (e.g., GAPDH, ACTB).

-

The relative expression of ARHGAP19 is calculated using the 2-ΔΔCt method, where ΔCt = Ct(ARHGAP19) - Ct(reference gene) and ΔΔCt = ΔCt(test sample) - ΔCt(control sample).

Immunohistochemistry (IHC)

IHC is used to visualize the localization of the ARHGAP19 protein within tissue sections.

1. Tissue Preparation:

-

Human tissue samples are fixed in 10% neutral buffered formalin and embedded in paraffin (B1166041) wax.

-

Five-micrometer thick sections are cut from the paraffin blocks and mounted on positively charged glass slides.

2. Deparaffinization and Rehydration:

-

The slides are deparaffinized by immersing them in xylene (2 x 10 minutes).

-

The sections are then rehydrated through a graded series of ethanol (B145695) solutions (100%, 95%, 70%, 50%; 5 minutes each) and finally rinsed in distilled water.[5]

3. Antigen Retrieval:

-

Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating them in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[5]

-

The slides are then allowed to cool to room temperature.

4. Staining:

-

Endogenous peroxidase activity is blocked by incubating the sections in 3% hydrogen peroxide for 10 minutes.

-

Non-specific antibody binding is blocked by incubating the sections with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.

-

The sections are incubated with a primary antibody specific for ARHGAP19 (e.g., a rabbit polyclonal anti-ARHGAP19 antibody) overnight at 4°C. The optimal antibody dilution should be determined empirically.

-

The slides are then incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

This is followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

The protein is visualized by adding a chromogen substrate, such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

-

The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei.

5. Dehydration and Mounting:

-

The stained sections are dehydrated through a graded series of ethanol and cleared in xylene.

-

Finally, the slides are coverslipped using a permanent mounting medium.

6. Image Analysis:

-

The stained slides are examined under a light microscope to assess the intensity and localization of ARHGAP19 protein expression.

Mandatory Visualizations

Signaling Pathway of ARHGAP19

ARHGAP19 functions as a GTPase-activating protein (GAP) that specifically acts on the RhoA small GTPase. By accelerating the hydrolysis of GTP to GDP, ARHGAP19 inactivates RhoA, thereby negatively regulating its downstream signaling pathways. These pathways are crucial for various cellular processes, including actin cytoskeleton organization, cell migration, and cell cycle progression.

Caption: ARHGAP19 negatively regulates the RhoA signaling pathway.

Experimental Workflow for ARHGAP19 Expression Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of ARHGAP19 expression in human tissues, integrating transcriptomic and proteomic approaches.

Caption: Workflow for ARHGAP19 expression analysis.

References

- 1. Estimating tissue-specific peptide abundance from public RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human tissue gene expression TPM values for the advanced forensic biology course [zenodo.org]

- 3. docs.abcam.com [docs.abcam.com]

- 4. GTEX Portal: Downloading Open Access Files from the GTEx Portal | Broad Institute [broadinstitute.org]

- 5. info.gbiosciences.com [info.gbiosciences.com]

The Role of ARHGAP19 Mutations in Inherited Neuropathies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the emerging link between mutations in the ARHGAP19 gene and inherited neuropathies. Recent research has identified biallelic variants in ARHGAP19 as a cause of a progressive, motor-predominant neuropathy, expanding our understanding of the molecular basis of Charcot-Marie-Tooth (CMT) disease and related disorders.[1][2][3][4][5][6][7][8][9][10] This document synthesizes the latest findings on the function of ARHGAP19, the pathological consequences of its mutation, and the experimental approaches used to elucidate these connections.

ARHGAP19 and Its Function in the Nervous System

ARHGAP19, or Rho GTPase Activating Protein 19, is a key negative regulator of the RhoA signaling pathway.[1][2][11] Rho GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[11] ARHGAP19 accelerates the intrinsic GTP hydrolysis of RhoA, converting it to its inactive state and thereby downregulating RhoA-mediated signaling.[11] This pathway is crucial for a variety of cellular processes, including actin organization, cell migration, and cell cycle control.[11][12] In the context of the nervous system, ARHGAP19 is involved in Schwann cell development, myelination, and the regulation of motor neuron morphology and function.[2][4]

The Pathomechanism: Loss-of-Function Mutations in ARHGAP19

Studies have established that biallelic, recessive, loss-of-function (LOF) mutations in ARHGAP19 are responsible for a motor-predominant inherited neuropathy.[1][2][7][12] These mutations lead to a reduction or complete loss of ARHGAP19's GTPase-activating protein (GAP) activity.[1][11] The compromised GAP activity results in the overactivation of RhoA signaling, which is believed to be a significant contributor to the disease pathology.[2] This overactive RhoA signaling in neurons has been previously implicated in CMT disease.[2] The identified mutations are spread across the ARHGAP19 gene, with a significant number located within the functionally critical GAP domain.[11]

Quantitative Data Summary: ARHGAP19 Variants and Their Effects

A pivotal study identified 16 recessive variants in ARHGAP19 across 25 individuals from 20 unrelated families, all presenting with a motor-predominant neuropathy.[1][3][4][7][8][9] The variants include missense, nonsense, and frameshift mutations. In vitro biochemical assays have confirmed that these patient-associated variants significantly impair or abolish the GAP activity of the ARHGAP19 protein.[1][3][11] Furthermore, in some cases, these mutations also lead to reduced ARHGAP19 protein levels.[1][2][4][5][6][8][10][12]

| Variant Type | Location | Effect on GAP Activity | Effect on Protein Level | Clinical Phenotype | Reference |

| Missense | GAP Domain | Near complete loss of activity | Variable | Motor-predominant neuropathy, mild to moderate sensory involvement, foot deformities | [1][11] |

| Nonsense | Throughout gene | Loss-of-function | Reduced | Progressive inherited motor-predominant neuropathy | [1][7][13] |

| Frameshift | Throughout gene | Loss-of-function | Reduced | Progressive inherited motor-predominant neuropathy | [1][7] |

Experimental Protocols and Methodologies

The following section details the key experimental protocols used to characterize the function of ARHGAP19 and the impact of its mutations.

In Vitro GAP Activity Assay

This assay is crucial for directly measuring the functional consequence of ARHGAP19 mutations on its enzymatic activity towards RhoA.

-

Principle: The assay quantifies the rate of GTP hydrolysis by RhoA in the presence of the ARHGAP19 GAP domain (wild-type or mutant). The release of inorganic phosphate (B84403) (Pi) from GTP is measured as an indicator of GAP activity.[11]

-

Methodology:

-

Recombinant RhoA protein is loaded with GTP.

-

The purified GAP domain of either wild-type or mutant ARHGAP19 is added to the reaction.

-

The reaction is incubated at a controlled temperature.

-

The amount of released inorganic phosphate is measured over time using a malachite green-based colorimetric assay or a radioactive phosphate detection method.

-

The GAP activity is calculated based on the rate of Pi release compared to the intrinsic GTPase rate of RhoA alone.[1]

-

Patient-Derived iPSC Motor Neuron Studies

To understand the cellular consequences of ARHGAP19 deficiency in a relevant cell type, motor neurons are differentiated from induced pluripotent stem cells (iPSCs) derived from patient fibroblasts.

-

Methodology:

-

iPSC Generation: Fibroblasts from patients carrying ARHGAP19 mutations and healthy controls are reprogrammed into iPSCs.

-

Motor Neuron Differentiation: iPSCs are differentiated into motor neurons using established protocols involving dual-SMAD inhibition and the application of motor neuron-specific growth factors.

-

Phenotypic Analysis: Differentiated motor neurons are analyzed for morphological changes, such as neurite length and branching.[2][11] Western blotting is used to assess ARHGAP19 protein expression levels.[2]

-

In Vivo Modeling in Drosophila melanogaster and Danio rerio

Animal models are employed to study the systemic and developmental effects of ARHGAP19 loss-of-function.

-

Drosophila melanogaster (Fruit Fly):

-

Model Generation: CRISPR/Cas9 is used to create a global knockout of the ARHGAP19 ortholog, RhoGAP54D.[11]

-

Phenotypic Analysis: The knockout flies are assessed for locomotor activity and startle responses to visual stimuli.[3][9] Immunohistochemistry is used to examine the morphology of motor neurons and the neuromuscular junction.[2]

-

-

Danio rerio (Zebrafish):

-

Model Generation: Loss-of-function is induced using morpholino-mediated knockdown or CRISPR/Cas9-mediated knockout of the zebrafish arhgap19 ortholog.

-

Phenotypic Analysis: Zebrafish larvae are analyzed for motor deficits.[3][9] The morphology of motor neuron axons, including branching and length, is examined using microscopy.[2][3] Whole-mount in situ hybridization (WISH) is used to determine the expression pattern of arhgap19 during development.[2]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ARHGAP19 signaling pathway and the experimental workflow for its characterization.

Caption: ARHGAP19 negatively regulates the RhoA signaling pathway.

Caption: Workflow for investigating ARHGAP19 mutations in neuropathy.

Conclusion and Future Directions

The identification of ARHGAP19 as a causative gene for a form of inherited motor-predominant neuropathy marks a significant advancement in the field.[2] The consistent findings across patient genetics, in vitro functional assays, and in vivo animal models provide strong evidence for a loss-of-function mechanism leading to dysregulated RhoA signaling.[2][4] This research not only aids in the genetic diagnosis of previously unsolved cases of CMT but also pinpoints the RhoA pathway as a potential therapeutic target.[2][3] Future research will likely focus on developing strategies to modulate this pathway, potentially offering new therapeutic avenues for patients with ARHGAP19-related neuropathies. Further investigation is also needed to fully elucidate the specific downstream effects of RhoA overactivation in motor and sensory neurons and to understand the full spectrum of clinical phenotypes associated with ARHGAP19 mutations.

References

- 1. JCI - Biallelic variants in ARHGAP19 cause a progressive inherited motor-predominant neuropathy [jci.org]

- 2. Biallelic variants in ARHGAP19 cause a progressive inherited motor-predominant neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medrxiv.org [medrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Biallelic variants in ARHGAP19 cause a progressive inherited motor-predominant neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [scholarship.miami.edu]

- 7. JCI - Biallelic variants in ARHGAP19 cause a progressive inherited motor-predominant neuropathy [jci.org]

- 8. Biallelic variants in ARHGAP19 cause a progressive inherited motor-predominant neuropathy - SORA [openaccess.sgul.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. JCI - Biallelic variants in ARHGAP19 cause a progressive inherited motor-predominant neuropathy [jci.org]

- 11. google.com [google.com]

- 12. JCI - Welcome [jci.org]

- 13. event.fourwaves.com [event.fourwaves.com]

The Role of ARHGAP19 in Cell Cycle Progression and Cytokinesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARHGAP19, a Rho GTPase-activating protein, has emerged as a critical regulator of cell division, particularly in hematopoietic cells. Its function is tightly linked to the control of RhoA activity, a key player in cytoskeletal dynamics during mitosis and cytokinesis. Dysregulation of ARHGAP19 can lead to defects in cell elongation, cleavage furrow formation, and chromosome segregation, highlighting its potential as a therapeutic target in diseases characterized by aberrant cell proliferation. This technical guide provides an in-depth overview of the involvement of ARHGAP19 in cell cycle progression and cytokinesis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Introduction

The precise orchestration of the cell cycle is fundamental to organismal development and tissue homeostasis. Cytokinesis, the final stage of cell division, ensures the faithful partitioning of the cytoplasm and genetic material into two daughter cells. This process is driven by dramatic rearrangements of the actin cytoskeleton, which are largely controlled by the Rho family of small GTPases. RhoA, in particular, plays a pivotal role in the assembly and constriction of the contractile ring at the cell equator. The activity of RhoA is meticulously regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote its active GTP-bound state, and GTPase-activating proteins (GAPs), which stimulate GTP hydrolysis to return RhoA to its inactive GDP-bound state.[1][2][3]

ARHGAP19 has been identified as a key RhoGAP with specificity for RhoA.[4][5] Its expression is notably enriched in hematopoietic cells and fluctuates throughout the cell cycle, peaking during mitosis.[4][6] This dynamic expression pattern, coupled with its regulatory role over RhoA, positions ARHGAP19 as a central figure in ensuring the fidelity of cell division.

Quantitative Analysis of ARHGAP19 Function

Experimental manipulation of ARHGAP19 levels has provided significant quantitative insights into its role in mitosis and cytokinesis. The following tables summarize key findings from studies in T lymphocytes.

Table 1: Effects of ARHGAP19 Overexpression on Mitotic Timing

| Mitotic Event | Control Cells (minutes post-anaphase onset) | ARHGAP19 Overexpressing Cells (minutes post-anaphase onset) |

| Cell Elongation | 3 | 7 |

| Cleavage Furrow Ingression | 4 | 8 |

Data derived from studies in Kit225 T lymphocytes. Overexpression of ARHGAP19 significantly delays the onset of cell elongation and cytokinesis.[4]

Table 2: Phenotypes Observed with Altered ARHGAP19 Expression or Activity

| Condition | Percentage of Cells with Normal Mitosis | Percentage of Cells with Defective Mitosis | Key Defects Observed |

| ARHGAP19 Depletion | 56.4% | 43.6% | Precocious cell elongation, premature cleavage furrow ingression, lagging DNA.[7] |

| Expression of GAP-deficient ARHGAP19 (R143A mutant) | 34.3% | 65.7% | Excessive blebbing, severe mitotic perturbations reminiscent of ARHGAP19 depletion.[4][7] |

These data highlight the critical requirement for the GAP activity of ARHGAP19 in proper mitotic progression. The dominant-negative effect of the R143A mutant suggests it interferes with the normal regulation of RhoA.[4][7]

Table 3: Impact of ARHGAP19 on Protein Recruitment to the Equatorial Membrane

| Protein | Effect of ARHGAP19 Overexpression | Effect of ARHGAP19 Silencing/GAP-deficient Mutant |

| RhoA | Drastically decreased recruitment | Enhanced recruitment in ~50% of prophase and metaphase cells |

| Citron Kinase | Drastically decreased recruitment | Enhanced recruitment in ~50% of prophase and metaphase cells |

| Myosin IIA | Drastically decreased recruitment | Enhanced recruitment in ~50% of prophase and metaphase cells |

ARHGAP19 controls the localization of key cytokinesis factors by regulating RhoA activity at the plasma membrane.[4]

Signaling Pathways and Regulatory Mechanisms

The function of ARHGAP19 is intricately regulated by post-translational modifications, which in turn dictate its subcellular localization and activity.

The ARHGAP19-RhoA Signaling Axis

ARHGAP19 acts as a negative regulator of RhoA. By promoting the hydrolysis of GTP to GDP, ARHGAP19 inactivates RhoA, thereby modulating downstream signaling pathways that control actin-myosin contractility. This regulation is crucial for preventing premature or excessive cortical contraction during the early stages of mitosis.

ARHGAP19 negatively regulates RhoA signaling during cytokinesis.

Post-Translational Regulation of ARHGAP19

The spatiotemporal activity of ARHGAP19 is controlled by sequential phosphorylation events mediated by key mitotic kinases.[8][9][10]

-

ROCK-mediated Phosphorylation: Before the onset of mitosis, ROCK1 and ROCK2 phosphorylate ARHGAP19 on Serine 422 in the nucleus.[9] This phosphorylation creates a binding site for 14-3-3 proteins.[9]

-

CDK1-mediated Phosphorylation: Following nuclear envelope breakdown in prometaphase, CDK1 phosphorylates ARHGAP19 on Threonine 404 and Threonine 476.[8][10]

-

14-3-3 Protein Binding: The binding of 14-3-3 proteins to the phosphorylated Serine 422 protects the CDK1-phosphorylated threonine residues from dephosphorylation.[9][11] This protective interaction prevents the premature localization of ARHGAP19 to the plasma membrane during prophase and metaphase, thereby allowing for the timely activation of RhoA.[9][10]

Disruption of these phosphorylation sites leads to the premature association of ARHGAP19 with the cell membrane, resulting in untimely RhoA inactivation, cytokinesis failure, and the formation of multinucleated cells.[9]

Phosphorylation-dependent regulation of ARHGAP19 localization.

Experimental Protocols

This section outlines the key experimental methodologies employed to investigate the function of ARHGAP19 in cell cycle progression and cytokinesis.

Cell Culture and Synchronization

-

Cell Line: Human T lymphocyte Kit225 cells are a common model system.[4]

-

Synchronization: To enrich for mitotic cells, cultures are treated with nocodazole (B1683961) (a microtubule-depolymerizing agent) to induce a prometaphase arrest.[4][7] Cells are then washed to release them from the block and allow synchronous entry into subsequent mitotic stages.

Gene Expression Analysis

-

RT-PCR: To monitor ARHGAP19 mRNA levels throughout the cell cycle, RNA is isolated from synchronized cell populations at different time points.[4] Quantitative real-time PCR is then performed using primers specific for ARHGAP19 and housekeeping genes for normalization.

-

Western Blotting: Protein levels of ARHGAP19 and other cell cycle regulators (e.g., Cyclin A2, Ect2, RacGAP1) are assessed in synchronized cell lysates.[4] Specific primary antibodies are used for detection, with loading controls like HSC70 or GAPDH to ensure equal protein loading.[4]

Gene Silencing and Overexpression

-

RNA Interference (RNAi): Short hairpin RNAs (shRNAs) targeting ARHGAP19 are delivered into cells via lentiviral transduction to achieve stable knockdown.[7] The efficiency of depletion is confirmed by immunoprecipitation followed by Western blotting.[7]

-

Overexpression: Wild-type (WT) or mutant (e.g., GAP-deficient R143A) ARHGAP19, often fused to a fluorescent protein like GFP, is introduced into cells using transfection or viral transduction methods.[4][7]

In Vitro GAP Assay

-

Principle: This assay measures the ability of ARHGAP19 to stimulate the intrinsic GTPase activity of RhoA.

-

Procedure: Recombinant RhoA, Rac1, or Cdc42 is loaded with GTP. Purified recombinant WT or mutant ARHGAP19 is then added to the reaction. The rate of GTP hydrolysis is determined by measuring the release of inorganic phosphate (B84403) over time.[4] This allows for the assessment of the specificity and activity of the GAP domain.

Microscopy and Phenotypic Analysis

-

Immunofluorescence: Synchronized cells are fixed, permeabilized, and stained with antibodies against ARHGAP19, α-tubulin (to visualize the spindle), and DNA dyes (e.g., Hoechst, DAPI).[4] This allows for the visualization of ARHGAP19's subcellular localization at different mitotic stages.

-

Live-Cell Imaging: Cells expressing fluorescently tagged proteins (e.g., GFP-ARHGAP19) and stained with a live-cell DNA dye (e.g., Syto 59) are monitored by time-lapse microscopy.[7] This enables the dynamic tracking of mitotic events, such as the timing of cell elongation and cleavage furrow ingression, and the observation of phenotypes like membrane blebbing and chromosome segregation defects.[4][7]

General experimental workflow for studying ARHGAP19 function.

Implications for Drug Development

The essential role of ARHGAP19 in the cell division of hematopoietic cells suggests its potential as a therapeutic target.[6] In hematological malignancies, where uncontrolled cell proliferation is a hallmark, targeting ARHGAP19 could represent a novel strategy to induce mitotic arrest and cell death. The development of small molecule inhibitors that either block the GAP activity of ARHGAP19 or interfere with its regulatory protein-protein interactions (e.g., with 14-3-3 proteins) could be a promising avenue for anticancer drug discovery. Conversely, understanding the mechanisms that lead to loss-of-function of ARHGAP19 could provide insights into diseases characterized by impaired cell division.

Conclusion

ARHGAP19 is a critical spatiotemporal regulator of RhoA activity during cell division. Its precise control over the timing of cytoskeletal rearrangements is essential for successful cytokinesis and the maintenance of genomic stability. The intricate regulation of ARHGAP19 by mitotic kinases underscores the complexity of the signaling networks that govern cell cycle progression. Further research into the diverse functions and regulatory mechanisms of ARHGAP19 will undoubtedly uncover new insights into the fundamental processes of cell division and may pave the way for innovative therapeutic interventions.

References

- 1. Rho GTPases as regulators of mitosis and cytokinesis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LARG GEF and ARHGAP18 Orchestrate RhoA Activity to Control Mesenchymal Stem Cell Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of RhoA GTPase and various transcription factors in the RhoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.biologists.com [journals.biologists.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Phosphorylation of ARHGAP19 by CDK1 and ROCK regulates its subcellular localization and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ARHGAP19 Rho GTPase activating protein 19 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Gene Silencing by Pre-designed siRNA

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core mechanism of RNA interference (RNAi) mediated by pre-designed small interfering RNA (siRNA). It details the molecular pathway of gene silencing, outlines standard experimental workflows and protocols, presents quantitative data, and discusses critical considerations such as off-target effects. This guide is intended to serve as a technical resource for professionals utilizing siRNA technology for basic research, functional genomics, and therapeutic development.

The Core Mechanism: From dsRNA to Gene Silencing

RNA interference is a natural, evolutionarily conserved cellular process that uses double-stranded RNA (dsRNA) to regulate gene expression post-transcriptionally.[] Synthetic, pre-designed siRNAs leverage this endogenous pathway to achieve potent and specific silencing of a target gene. The mechanism can be dissected into several key stages:

-

Cytoplasmic Entry: Exogenously introduced siRNA duplexes, typically 21-23 nucleotides in length with 2-nucleotide 3' overhangs, enter the cell's cytoplasm through processes like transfection or electroporation.[][3]

-

RISC Loading and Activation: In the cytoplasm, the siRNA duplex is recognized and loaded into a multi-protein complex known as the RNA-Induced Silencing Complex (RISC).[4][5]

-

Strand Selection: Within RISC, the siRNA duplex is unwound. One strand, the "passenger" or "sense" strand, is typically cleaved by the Argonaute-2 (Ago2) protein and discarded.[5][6] The other strand, the "guide" or "antisense" strand, is retained and serves as the template for target recognition.

-

Target Recognition and Cleavage: The activated RISC, now programmed with the single-stranded guide RNA, scans the cellular messenger RNA (mRNA) population. Through Watson-Crick base pairing, the guide strand binds to its complementary sequence on the target mRNA.[5]

-

mRNA Degradation: Upon perfect or near-perfect binding, the Ago2 component of RISC, which possesses endonuclease activity, cleaves the target mRNA.[4][6] This cleavage event destabilizes the mRNA, leading to its rapid degradation by cellular exonucleases.

-

Silencing and RISC Recycling: The degradation of the target mRNA prevents it from being translated into a protein, resulting in the "silencing" or "knockdown" of the gene.[] The RISC-guide strand complex is then released and can catalytically cleave multiple additional copies of the target mRNA, making the silencing process highly efficient.[6]

Experimental Design and Validation Workflow

A successful gene silencing experiment requires careful planning, execution, and validation. The typical workflow involves several distinct phases, from designing the siRNA molecule to quantifying its effect.

Quantitative Data in siRNA Experiments

Precise quantification is essential for interpreting siRNA experiments. Data should be collected on the characteristics of the siRNA itself, the experimental conditions, and the resulting gene knockdown.

Table 1: Typical Quantitative Parameters for siRNA Design and Experimentation

| Parameter | Typical Value/Range | Significance |

| siRNA Length | 19-23 base pairs | Optimal for recognition by Dicer and RISC without inducing an interferon response.[5][7] |

| GC Content | 30-55% | Affects the thermodynamic stability of the duplex and its interaction with RISC.[8] |

| Transfection Concentration | 1-100 nM | Concentration must be optimized to maximize silencing while minimizing off-target effects and toxicity.[9] |

| On-Target Knockdown | >70% | A common benchmark for a successful silencing experiment. |

| Duration of Silencing | 3-7 days (dividing cells) | The effect is transient and is diluted through cell division.[10] |

Table 2: Example Calculation of Gene Silencing via qRT-PCR (ΔΔCT Method)

| Sample | Target Gene CT | Housekeeping Gene CT | ΔCT (Target - HK) | ΔΔCT (ΔCT Sample - ΔCT Control) | Fold Change (2-ΔΔCT) | % Knockdown (1 - Fold Change) * 100 |

| Negative Control | 22.5 | 18.0 | 4.5 | 0.0 (Reference) | 1.00 | 0% |

| siRNA-treated | 25.0 | 18.1 | 6.9 | 2.4 | 0.19 | 81% |

Detailed Experimental Protocols

The following protocols provide standardized methodologies for key steps in an siRNA experiment.

Protocol 1: siRNA Transfection in Cultured Mammalian Cells (Lipid-based)

This protocol is a general guideline and should be optimized for specific cell types and reagents.

-

Cell Seeding:

-

One day prior to transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.

-

-

Preparation of siRNA-Lipid Complexes (perform in duplicate tubes):

-

Tube A: Dilute the desired amount of siRNA (e.g., to a final concentration of 10 nM) in serum-free medium (e.g., Opti-MEM). Mix gently.

-

Tube B: Dilute the lipid-based transfection reagent according to the manufacturer's instructions in serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

-

-

Complex Formation:

-

Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.

-

-

Transfection:

-

Add the siRNA-lipid complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.

-

-

Incubation and Analysis:

-

Incubate the cells for 24-72 hours under normal growth conditions.

-

Proceed to harvest cells for mRNA or protein analysis to validate knockdown.

-

Protocol 2: Validation of Gene Knockdown by Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction:

-

Harvest cells treated with control and target-specific siRNAs.

-

Extract total RNA using a column-based kit or Trizol-based method, ensuring to include a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qRT-PCR Reaction Setup:

-

Aliquot the master mix into qPCR plates and add an equal amount of diluted cDNA to each well. Include no-template controls.

-

Thermal Cycling:

-

Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

-

-

Data Analysis:

-

Determine the cycle threshold (CT) for each reaction.

-

A Critical Challenge: Off-Target Effects

While siRNA is a highly specific tool, it can unintentionally silence genes other than the intended target, a phenomenon known as off-target effects.[12] These effects are a significant concern as they can lead to misinterpretation of experimental results.

The primary cause of off-target effects is the guide strand binding to unintended mRNAs with partial complementarity.[13] This often occurs when the "seed region" (nucleotides 2-8 of the guide strand) has a miRNA-like match with the 3' untranslated region (3' UTR) of an unintended mRNA, leading to translational repression or degradation.[13][14]

Strategies to Minimize Off-Target Effects:

-

Bioinformatic Design: Use algorithms that screen siRNA candidates against entire transcriptomes to minimize homology with other genes.

-

Concentration Optimization: Use the lowest possible siRNA concentration that still achieves effective on-target knockdown.[9]

-

Chemical Modifications: Modifying the seed region of the siRNA can reduce its miRNA-like activity.[15]

-

Pooling: Using a pool of multiple siRNAs that target different regions of the same mRNA can reduce the concentration of any single siRNA, thereby minimizing the impact of its unique off-target profile.[13]

Conclusion

Pre-designed siRNAs represent a powerful and indispensable technology for modulating gene expression. A thorough understanding of the underlying RNAi mechanism, coupled with rigorous experimental design, robust protocols, and careful validation, is paramount for generating reliable and interpretable data. By controlling for variables such as off-target effects, researchers and drug development professionals can effectively harness the potential of siRNA to elucidate gene function and develop novel therapeutic strategies.

References

- 3. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA-induced silencing complex - Wikipedia [en.wikipedia.org]

- 5. siRNA-The Precision Guided Missiles of Gene Silencing - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Strategies for Improving siRNA-Induced Gene Silencing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - US [thermofisher.com]

- 12. horizondiscovery.com [horizondiscovery.com]

- 13. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]

- 14. Off Target Effects in small interfering RNA or siRNA [biosyn.com]

- 15. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]

ARHGAP19: A Potential Therapeutic Target in Cancer - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARHGAP19, a Rho GTPase-activating protein, is emerging as a critical regulator of cellular processes frequently dysregulated in cancer. Primarily known for its role in inactivating RhoA, ARHGAP19 is implicated in cell division, migration, and cytoskeletal dynamics. Its expression is altered across various malignancies, and it demonstrates prognostic significance, suggesting its potential as a therapeutic target. This technical guide provides a comprehensive overview of ARHGAP19's role in cancer, including its expression profiles, prognostic value, involvement in key signaling pathways, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge to explore ARHGAP19 as a novel target for anti-cancer therapies.

Introduction to ARHGAP19